2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine
CAS No.: 154554-67-3
Cat. No.: VC20793557
Molecular Formula: C17H27NO
Molecular Weight: 261.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154554-67-3 |
|---|---|
| Molecular Formula | C17H27NO |
| Molecular Weight | 261.4 g/mol |
| IUPAC Name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine |
| Standard InChI | InChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3 |
| Standard InChI Key | WURBRXPDUPECQX-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C |
| Canonical SMILES | CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C |
Introduction
Overview of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine is a synthetic organic compound belonging to the piperidine class. Its chemical structure is characterized by a piperidine ring substituted with two tert-butyl groups and a phenylethoxy group. This compound is notable for its application as a stable free radical polymerization inhibitor, making it significant in polymer chemistry.
Synthesis and Applications
The synthesis of 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine typically involves the reaction of piperidine derivatives with phenylacetic acid in the presence of TEMPO (2,2,6,6-tetramethylpiperidine N-oxide). This process results in the formation of alkoxyamines which are crucial for controlled radical polymerization techniques.
Applications:
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Polymer Chemistry: Used as an inhibitor in stable free radical polymerizations.
Safety and Handling
According to safety data:
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).
Proper handling procedures should be followed to minimize exposure and ensure safety during use.
Research Findings
Recent studies have highlighted the effectiveness of this compound in improving the stability and molecular weight distribution of polymers produced through nitroxyl-controlled polymerization methods. The following table summarizes key research findings:
| Study Reference | Key Findings |
|---|---|
| Matyjaszewski et al., Macromolecules (1998) | Demonstrated the use of this compound in achieving high purity polymers with narrow molecular weight distributions. |
| PubChem Database (2025) | Provided chemical identifiers and safety warnings associated with the compound. |
| LGC Standards (2025) | Offered insights into product specifications and purity levels (>95% HPLC). |
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